2-(2-Methylpiperidin-1-yl)pyridin-3-amine
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Overview
Description
“2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H17N3. It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . This compound is particularly useful for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is characterized by a pyridine ring attached to a methylpiperidine group . The InChI code for this compound is 1S/C11H17N3/c1-9-5-2-3-8-14(9)10-6-4-7-13-11(10)12/h4,6-7,9H,2-3,5,8H2,1H3,(H2,12,13)
.
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is 191.28 g/mol . The InChI code for this compound is 1S/C11H17N3/c1-9-5-2-3-8-14(9)10-6-4-7-13-11(10)12/h4,6-7,9H,2-3,5,8H2,1H3,(H2,12,13)
.
Scientific Research Applications
Pharmaceutical Applications
Piperidines, a class of compounds that includes 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Drug Discovery
The piperidine moiety, a structural component of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, is frequently used in the discovery and biological evaluation of potential drugs . This is due to its presence in many biologically active compounds.
Anti-Fibrosis Activity
Pyridine derivatives, which include 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, have been studied for their anti-fibrosis activity . Some compounds have shown promising results in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium in vitro .
Anticancer Activity
Compounds containing a pyridine moiety, such as 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, have been synthesized and evaluated for their anticancer activity . For example, certain pyrimidine derivatives have shown anti-cancer activity against several cancer cell lines .
Synthesis of Biologically Active Compounds
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, is an important task of modern organic chemistry . These compounds are often used as building blocks in the synthesis of biologically active compounds.
Antimicrobial and Antiviral Activity
Pyrimidine derivatives, which can be structurally related to 2-(2-Methylpiperidin-1-yl)pyridin-3-amine, are known to exhibit antimicrobial and antiviral activities .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
Related compounds like zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that 2-(2-Methylpiperidin-1-yl)pyridin-3-amine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with γ-aminobutyric acid receptors, it’s plausible that this compound could influence neurotransmission and related biochemical pathways .
Result of Action
Based on the potential interaction with γ-aminobutyric acid receptors, it’s plausible that this compound could have effects on neuronal activity and potentially influence processes such as sleep, anxiety, and muscle relaxation .
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-5-2-3-8-14(9)11-10(12)6-4-7-13-11/h4,6-7,9H,2-3,5,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBYYZOEUAFTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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